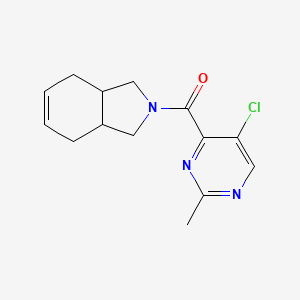
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been subjected to various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is not fully understood. However, it has been proposed that this compound acts by inhibiting specific enzymes and signaling pathways that are essential for cancer cell growth and survival. It has also been suggested that this compound may induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone in lab experiments has several advantages and limitations. One advantage is that this compound has been shown to have potent anticancer properties, making it a promising candidate for further investigation. Additionally, this compound has been synthesized using a specific method that has been optimized for high yields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone. One direction is to investigate its potential use as an anticancer agent in clinical trials. Another direction is to explore its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the synthesis method for this compound could be further optimized to increase yields and reduce costs.
Synthesemethoden
The synthesis of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone involves the reaction of 2-amino-5-chloro-4-methylpyrimidine with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of the target compound. This method has been optimized to obtain high yields of the product and has been validated through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone has been investigated for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-16-6-12(15)13(17-9)14(19)18-7-10-4-2-3-5-11(10)8-18/h2-3,6,10-11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYQKLAAJVAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)N2CC3CC=CCC3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
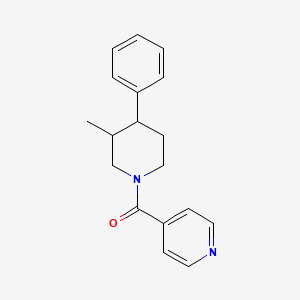
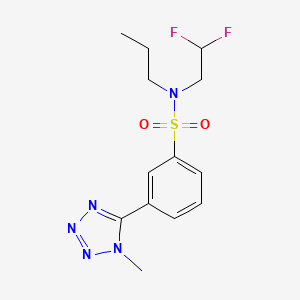
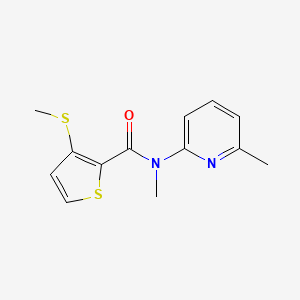

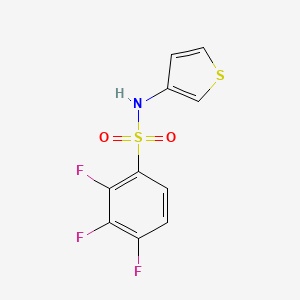


![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)